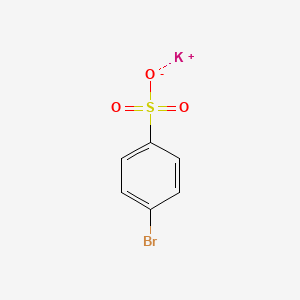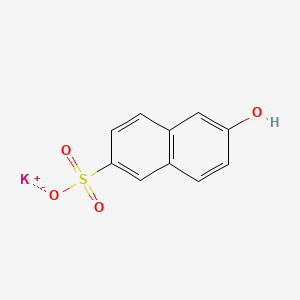
4-Bromo-3-iodo-6-methoxy-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Bromo-3-iodo-6-methoxy-1H-indazole" is a halogenated indazole derivative, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring and are known for their diverse range of biological activities. The presence of bromo, iodo, and methoxy substituents on the indazole core can significantly influence its chemical and physical properties, as well as its reactivity and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of halogenated indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position, which are structurally related to the compound , has been achieved through decarboxylation processes . Similarly, the synthesis of 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole, another related compound, starts from p-anisic acid, indicating the use of methoxy-substituted starting materials . Although the exact synthesis of "4-Bromo-3-iodo-6-methoxy-1H-indazole" is not detailed in the provided papers, these examples suggest that halogenation and functional group manipulation are key steps in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of halogenated indazoles can be determined using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was elucidated using this method, revealing the monoclinic space group and unit cell dimensions . The presence of halogen atoms in the compound can influence the molecular geometry and intermolecular interactions due to their size and electronegativity.
Chemical Reactions Analysis
Halogenated indazoles can undergo various chemical reactions, including bromine → lithium exchange reactions, as seen in the synthesis of 1-substituted 4,5-dibromo-1H-1,2,3-triazoles . The reactivity of the bromo and iodo substituents in "4-Bromo-3-iodo-6-methoxy-1H-indazole" would allow for further functionalization through nucleophilic substitution reactions or coupling reactions, which are commonly used in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-3-iodo-6-methoxy-1H-indazole" would be influenced by the presence of the halogen and methoxy groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. For instance, the moisture sensitivity of π-excess aromatic P-heterocycles with methoxy substituents has been reported, which could be relevant for the storage and handling of the compound . Additionally, the electronic properties, such as π-density, are also affected by these groups, which could be explored through NMR spectroscopy and other analytical techniques.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Indazole-based chemical reactions : The Davis-Beirut reaction is significant for producing a variety of N(1),N(2)-disubstituted-1H-indazolones, involving electrophiles reacting with substrates like 3-methoxy-2H-indazole (Conrad et al., 2011).
- Cross-Coupling Reactions : Sequential Sonogashira and Suzuki cross-coupling reactions have been used with 5-bromo-3-iodoindazoles to synthesize new functionalized indoles and indazoles, potentially acting as 5-HT receptor ligands (Witulski et al., 2005).
- Synthesis of Indazole Derivatives : Efficient synthesis of novel indazole scaffolds, like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, has been reported. These compounds are key in divergent syntheses of indazoles via palladium cross-coupling reactions (Cottyn et al., 2007).
Biological Activity and Material Science
- Antibacterial Activity : The synthesis and antibacterial activity of certain triazole derivatives have been explored, demonstrating the potential biological applications of such compounds (Hui et al., 2010).
- Electroactive Materials : Indazole-based materials have been synthesized for their thermal, optical, electrochemical, and photoelectrical properties, highlighting the role of indazole derivatives in material science applications (Cekaviciute et al., 2012).
- Anticancer Evaluation : Some indazole derivatives have been evaluated for their anticancer activity, demonstrating the potential medical applications of these compounds (Bekircan et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-3-iodo-6-methoxy-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCBXDMJAGKKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646415 |
Source


|
| Record name | 4-Bromo-3-iodo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-6-methoxy-1H-indazole | |
CAS RN |
887569-04-2 |
Source


|
| Record name | 4-Bromo-3-iodo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

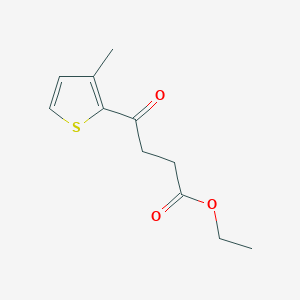
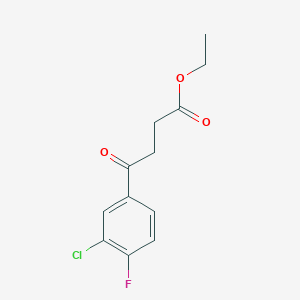
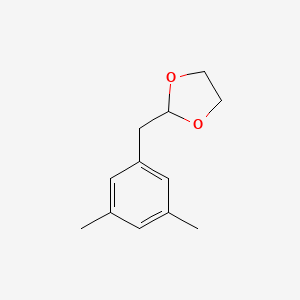

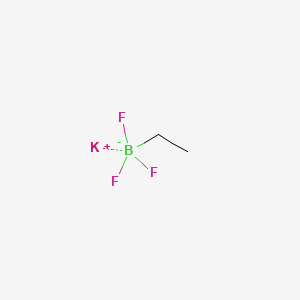

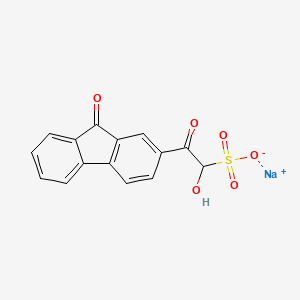
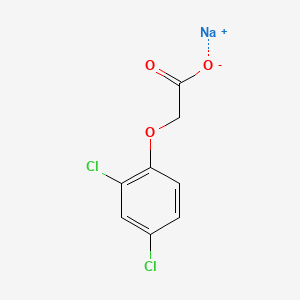
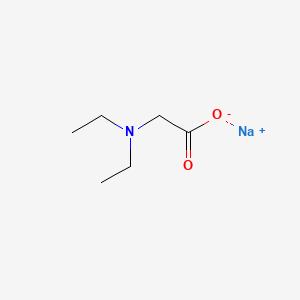
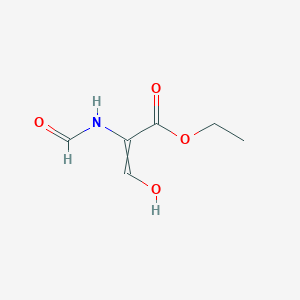
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)
